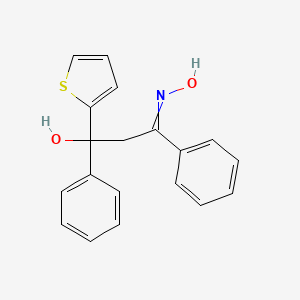
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol is a complex organic compound that features a thiophene ring, a hydroxyimino group, and two phenyl groups. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol typically involves the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by the introduction of the hydroxyimino group. Common synthetic methods include:
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
Oxidation Products: Nitro derivatives, nitroso derivatives.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated thiophenes, alkylated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel permeability.
Comparación Con Compuestos Similares
Similar Compounds
3-(Thiophen-2-yl)propan-1-ol: A simpler thiophene derivative with similar structural features.
2,3,4-Trisubstituted Thiophenes: Compounds with various substituents on the thiophene ring, used in medicinal and material science.
Uniqueness
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol is unique due to the presence of both hydroxyimino and phenyl groups, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications.
Propiedades
Número CAS |
65492-52-6 |
|---|---|
Fórmula molecular |
C19H17NO2S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
3-hydroxyimino-1,3-diphenyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C19H17NO2S/c21-19(18-12-7-13-23-18,16-10-5-2-6-11-16)14-17(20-22)15-8-3-1-4-9-15/h1-13,21-22H,14H2 |
Clave InChI |
FPKBRKAWKUIEET-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=NO)CC(C2=CC=CC=C2)(C3=CC=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


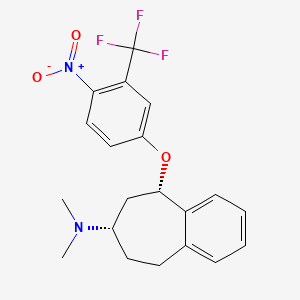
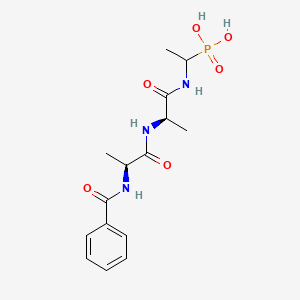
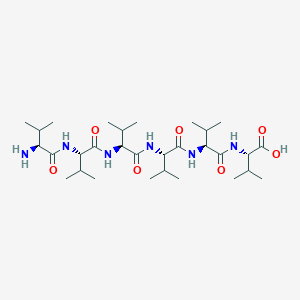

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

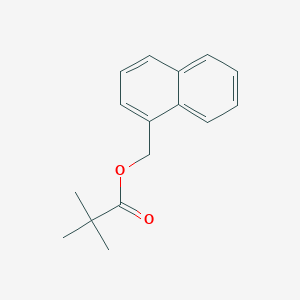
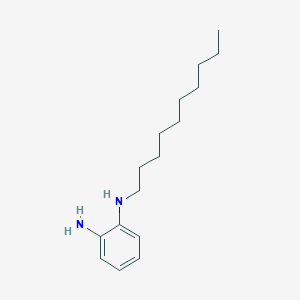
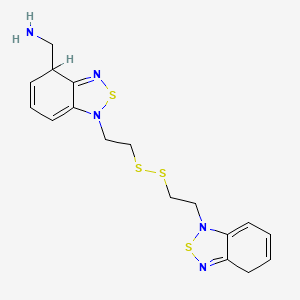
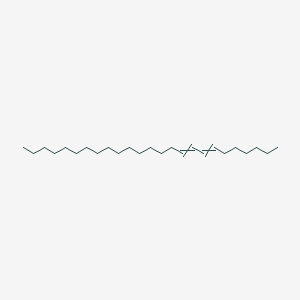

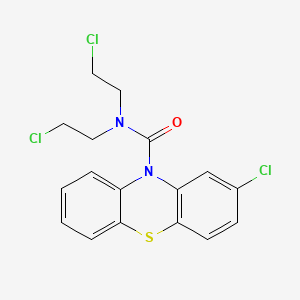
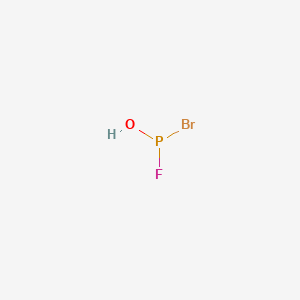
![N-[3-Chloro-3-(4-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14476923.png)
